5-(Aminomethyl)-2-chlorobenzonitrile
Description
5-(Aminomethyl)-2-chlorobenzonitrile is a benzonitrile derivative featuring a chlorinated aromatic ring with an aminomethyl (-CH₂NH₂) substituent at the 5-position and a chlorine atom at the 2-position. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its availability in hydrochloride salt form (96% purity, CAS 2044705-25-9) . Its reactivity is influenced by the electron-withdrawing nitrile (-CN) group, the polar aminomethyl group, and the chlorine substituent, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
5-(aminomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAVDMUZYWKFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chlorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzonitrile.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where 2-chlorobenzonitrile is reacted with formaldehyde and a primary amine (such as methylamine) under acidic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(Aminomethyl)-2-chlorobenzonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
5-(Aminomethyl)-2-chlorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It serves as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chlorobenzonitrile depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzonitrile
- Molecular Formula: C₇H₄ClNO
- Molecular Weight : 153.565 g/mol
- Substituents : Chlorine (position 5), hydroxyl (-OH, position 2), nitrile (-CN, position 1).
2-Amino-5-chlorobenzonitrile
- Molecular Formula : C₇H₅ClN₂
- Molecular Weight : 152.57 g/mol
- Substituents: Chlorine (position 5), amino (-NH₂, position 2).
Functional Group Variations: Aminomethyl vs. Amino Derivatives
5-Amino-2-fluorobenzonitrile
- Molecular Formula : C₇H₇N₃
- Molecular Weight : 133.15 g/mol
- Substituents: Fluorine (position 2), amino (-NH₂, position 5).
- Key Differences : Fluorine’s high electronegativity increases the electron-withdrawing effect compared to chlorine, which may modulate the compound’s reactivity in nucleophilic substitution reactions .
Halogen-Substituted Derivatives
2-Amino-4-chloro-5-methylbenzonitrile
- CAS : 289686-80-2
- Substituents: Chlorine (position 4), amino (-NH₂, position 2), methyl (-CH₃, position 5).
- Key Differences : The methyl group introduces steric hindrance, while the shifted chlorine position alters electronic distribution across the aromatic ring .
Comparative Data Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-(Aminomethyl)-2-chlorobenzonitrile | C₈H₇ClN₂ | ~168.61 (inferred) | 2044705-25-9* | -Cl (2), -CH₂NH₂ (5), -CN (1) |
| 5-Chloro-2-hydroxybenzonitrile | C₇H₄ClNO | 153.565 | 13589-72-5 | -Cl (5), -OH (2), -CN (1) |
| 2-Amino-5-chlorobenzonitrile | C₇H₅ClN₂ | 152.57 | 5922-60-1 | -Cl (5), -NH₂ (2), -CN (1) |
| 5-Amino-2-fluorobenzonitrile | C₇H₇N₃ | 133.15 | 37705-82-1 | -F (2), -NH₂ (5), -CN (1) |
| 2-Amino-4-chloro-5-methylbenzonitrile | - | - | 289686-80-2 | -Cl (4), -NH₂ (2), -CH₃ (5) |
*CAS provided for the hydrochloride salt form .
Biological Activity
5-(Aminomethyl)-2-chlorobenzonitrile, with the molecular formula C8H7ClN2, is an organic compound characterized by a chlorobenzene ring substituted with an aminomethyl group at the 5-position and a nitrile group. Its unique structure, particularly the presence of the chlorine atom, imparts distinct electronic and steric properties, making it valuable in various scientific applications, especially in medicinal chemistry and materials science.
The biological activity of 5-(Aminomethyl)-2-chlorobenzonitrile primarily revolves around its role as an enzyme inhibitor and receptor modulator . The compound can bind to the active sites of enzymes, inhibiting their functions, which is critical in therapeutic contexts such as treating neurological disorders. Additionally, it may interact with specific receptors within biological systems, leading to modulation of physiological responses.
Applications in Medicinal Chemistry
5-(Aminomethyl)-2-chlorobenzonitrile serves as an intermediate in synthesizing pharmaceutical compounds. Its applications include:
- Neurological Disorders : The compound is investigated for its potential to develop drugs targeting conditions like depression and anxiety.
- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains, although comprehensive data is still limited .
Study 1: Antibacterial Properties
A recent study evaluated the antibacterial activity of 5-(Aminomethyl)-2-chlorobenzonitrile against various bacterial strains. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Vancomycin. This suggests its potential as a lead compound in developing new antibacterial agents .
Study 2: Neurological Applications
Research focusing on the compound's effects on neurotransmitter systems revealed that it could enhance serotonin levels in neuronal cells. This mechanism positions it as a candidate for further development in treating mood disorders, similar to existing selective serotonin reuptake inhibitors (SSRIs) but with potentially improved efficacy due to its unique structure.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(Aminomethyl)-2-chlorobenzonitrile, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Aminomethyl)-2-fluorobenzonitrile | Fluorine atom instead of chlorine | Moderate antibacterial activity |
| 5-(Aminomethyl)-2-bromobenzonitrile | Bromine atom instead of chlorine | Lower potency against MRSA |
| 5-(Aminomethyl)-2-iodobenzonitrile | Iodine atom instead of chlorine | Limited studies on biological activity |
The presence of chlorine in 5-(Aminomethyl)-2-chlorobenzonitrile enhances its electronic properties, potentially leading to stronger interactions with biological targets compared to its halogen-substituted counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
